Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Description

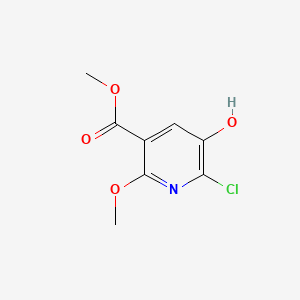

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with chlorine at position 6, a hydroxyl group at position 5, and a methoxy group at position 2, esterified with a methyl group. Nicotinate esters are commonly utilized as building blocks in drug discovery, leveraging their ability to undergo further functionalization via nucleophilic substitution or coupling reactions .

Properties

Molecular Formula |

C8H8ClNO4 |

|---|---|

Molecular Weight |

217.60 g/mol |

IUPAC Name |

methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H8ClNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3 |

InChI Key |

RJZZOIYKUZERLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1C(=O)OC)O)Cl |

Origin of Product |

United States |

Preparation Methods

Methoxylation of 2,6-Dichloronicotinic Acid Methyl Ester

- Procedure: Treatment of methyl 2,6-dichloronicotinate with sodium methoxide in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) induces nucleophilic aromatic substitution at the 2-chloro position, converting it to a methoxy substituent.

- Selectivity: The reaction in DMF is highly regioselective for substitution at the 2-position over the 6-position (>97% selectivity).

- Conditions: Typical reaction temperatures range from ambient to reflux, with reaction times from 1 to 6 hours.

- Reference: This method is described as an efficient route to 2-methoxypyridine-3-carboxylic esters, which are intermediates for further functionalization.

Introduction of the 5-Hydroxy Group

- Approach: The hydroxy group at the 5-position can be introduced by selective hydroxylation or by starting from a 5-hydroxy substituted pyridine derivative.

- Alternative: Hydrolysis of 2-chloro-5-acetoxypyridine under basic conditions (e.g., potassium carbonate in methanol) yields 2-chloro-5-hydroxypyridine, which can be further functionalized to the methyl ester.

- Conditions: Stirring at room temperature for 2 hours in methanol with potassium carbonate, followed by acidification and extraction, gives high yields (~96%).

- Reference: This method is well-established for preparing 2-chloro-5-hydroxypyridine, a key intermediate.

Retention of the 6-Chloro Substituent

Esterification and Purification

- The methyl ester at the 3-position is either maintained from the starting methyl nicotinate or formed by esterification of the corresponding acid using methanol and acid catalysts.

- Industrial scale-up involves continuous flow reactors and automated purification systems to optimize yield and purity.

Representative Synthetic Scheme

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2,6-dichloronicotinate | Sodium methoxide, DMF, rt to reflux, 1-6 h | Methyl 2-methoxy-6-chloronicotinate | >97% regioselectivity | Selective substitution at 2-position |

| 2 | 2-Chloro-5-acetoxypyridine | K2CO3, methanol, rt, 2 h | 2-Chloro-5-hydroxypyridine | 96% | Hydrolysis of acetoxy group to hydroxy |

| 3 | 2-Chloro-5-hydroxypyridine + methyl nicotinate derivative | Esterification with MeOH and acid catalyst | Methyl 6-chloro-5-hydroxy-2-methoxynicotinate | Variable | Final compound formation and purification |

Alternative and Supporting Methods

- Oxidation and Substitution Reactions: The hydroxy group at the 5-position can be further oxidized or substituted depending on downstream applications, using reagents like potassium permanganate or sodium hydride in DMF.

- Hydrolysis: Methyl esters can be hydrolyzed to acids using lithium hydroxide in aprotic solvents such as THF at elevated temperatures (30–60°C) under inert atmosphere.

- Halogenation and Coupling: Chloride substituents can be converted or displaced via palladium-catalyzed coupling reactions or nucleophilic substitution for further derivatization.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Selectivity/Notes |

|---|---|---|---|---|---|---|

| Methoxylation (2-position) | Sodium methoxide | DMF, THF | RT to reflux | 1–6 hours | >97% regioselective | Preferential substitution at 2-position |

| Hydrolysis (5-position) | K2CO3 | Methanol | RT | 2 hours | 96% | Hydrolysis of acetoxy to hydroxy group |

| Esterification | Methanol + acid catalyst | Methanol | Reflux | Variable | High | Formation of methyl ester |

| Hydrolysis of ester | Lithium hydroxide | THF | 30–60°C | 2–12 hours | Quantitative | Conversion of ester to acid |

| Halogen substitution | Pd catalyst, organotin reagents, or amines | Dioxane, DMF | 60–140°C | 2–12 hours | Variable | For further functionalization |

Research Findings and Industrial Considerations

- The regioselectivity of methoxylation is critical; DMF as solvent enhances substitution at the 2-position while preserving the 6-chloro substituent.

- Hydrolysis and esterification steps are standard and scalable, with industrial processes employing continuous flow and automated purification to improve throughput and reduce impurities.

- The compound serves as an intermediate in pharmaceutical syntheses, including inhibitors targeting dopamine and serotonin receptors, and HIV integrase inhibitors, highlighting the importance of efficient and selective preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inflammation and microbial infections.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial metabolism.

Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Methyl 6-chloro-2-methoxynicotinate (CAS 65515-32-4)

Methyl 6-methylnicotinate

Ethyl 2-hydroxy-5-nitronicotinate

Methyl 5-bromo-2-chloronicotinate

- Substituents : 5-bromo, 2-chloro.

- Applications : Bromine’s higher atomic radius and polarizability may improve binding in halogen-bonding interactions, useful in medicinal chemistry .

Physical and Chemical Properties (Table 1)

Functional Group Impact

- This may limit shelf life but enhance solubility in aqueous systems.

- Chlorine (6-Cl) : Enhances electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution—critical in cross-coupling reactions for drug candidates .

Research Findings and Industrial Relevance

- Synthetic Utility : Methyl 6-chloro-2-methoxynicotinate (CAS 65515-32-4) is cited in patents for preparing pyridine-based inhibitors, highlighting the scaffold’s versatility .

- Safety and Handling : Compounds with hydroxyl or nitro groups (e.g., Ethyl 2-hydroxy-5-nitronicotinate) require stringent safety protocols, whereas methyl esters with alkyl substituents (e.g., Methyl 6-methylnicotinate) prioritize UV protection .

- Market Availability: Derivatives like Methyl 6-chloro-5-cyano-2-methylnicotinate (CM9292) are marketed for drug discovery, underscoring demand for functionalized nicotinates .

Biological Activity

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of nicotinic acid, featuring a methoxy group and a chloro substituent that may enhance its biological properties. The molecular formula is , and it exhibits characteristics typical of nicotinic derivatives, such as potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This mechanism is crucial for developing treatments for inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chloro and methoxy groups influence the compound's binding affinity to enzymes and receptors, potentially leading to the modulation of biochemical pathways associated with various diseases.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) from activated macrophages, indicating its role in modulating inflammatory responses .

- In Vivo Studies : Animal models have shown that administration of this compound resulted in decreased inflammation markers in models of arthritis, supporting its therapeutic potential in treating inflammatory conditions .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.